molecular formula C10H18N4O2 B2819329 4-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-3-carboxamide CAS No. 2101195-69-9

4-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B2819329
CAS No.: 2101195-69-9
M. Wt: 226.28
InChI Key: JQKVPSRQATXNDJ-UHFFFAOYSA-N
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Description

4-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-3-carboxamide is a chemical compound with a unique structure that includes an amino group, a methoxyethyl group, and a pyrazole ring

Preparation Methods

The synthesis of 4-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with 2-methoxyethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and may be catalyzed by a base like sodium hydroxide. Industrial production methods often involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

4-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions with halides or other electrophiles, forming substituted products.

Common reagents and conditions for these reactions include the use of solvents like ethanol, DMF, and catalysts such as acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The amino and methoxyethyl groups play a crucial role in its binding to enzymes or receptors, modulating their activity. The pyrazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar compounds to 4-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-3-carboxamide include:

    4-Amino-N-(2-methoxyethyl)benzamide: This compound shares the methoxyethyl and amino groups but has a benzamide structure instead of a pyrazole ring.

    4-Amino-N-(naphthalen-1-yl)-1H-benzo[b][1,4]diazepine-3-carboxamide: This compound has a more complex structure with a benzodiazepine ring, offering different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-amino-N-(2-methoxyethyl)-1-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-3-5-14-7-8(11)9(13-14)10(15)12-4-6-16-2/h7H,3-6,11H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKVPSRQATXNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)NCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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